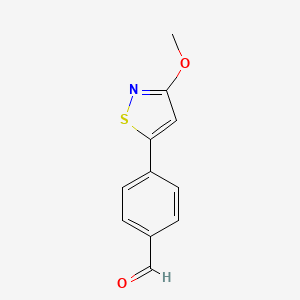

4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde” is a compound that can be used for pharmaceutical testing . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring attached to a benzaldehyde group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Synthesis and Optical Properties

A study by Vasilis P. Barberis and J. Mikroyannidis explored the synthesis and optical properties of aluminum and zinc quinolates with styryl substituents, including compounds related to 4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde. These complexes exhibited enhanced thermal stability, solubility in common organic solvents, and emitted blue-green light, indicating potential applications in materials science, especially in light-emitting devices (Barberis & Mikroyannidis, 2006).

Heterocyclic Chemistry

Research by Richa Gupta and R. P. Chaudhary focused on the cyclization in thiazolo-quinazoline heterocyclic systems. They synthesized compounds through the condensation of related benzaldehydes, showcasing the importance of these reactions in the development of novel heterocyclic compounds with potential pharmaceutical applications (Gupta & Chaudhary, 2015).

Enzyme Catalyzed Asymmetric Synthesis

Sven Kühl et al. demonstrated the use of benzaldehyde lyase for the enantioselective synthesis of derivatives, including those related to this compound. This highlights its application in producing enantiomerically pure compounds, essential for pharmaceuticals and agrochemicals (Kühl et al., 2007).

Photodynamic Therapy

A study by M. Pişkin, E. Canpolat, and Ö. Öztürk introduced new zinc phthalocyanine complexes substituted with thiazole derivatives, including structures related to this compound, showing high singlet oxygen quantum yield. These findings suggest applications in photodynamic therapy for cancer treatment, highlighting the molecule's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

K. F. Khaled and M. Amin's research on the use of thiazole derivatives for corrosion inhibition of mild steel in sulfuric acid solutions provides insights into the industrial applications of compounds like this compound. These compounds could serve as efficient corrosion inhibitors, important for protecting industrial equipment and infrastructure (Khaled & Amin, 2009).

特性

IUPAC Name |

4-(3-methoxy-1,2-thiazol-5-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11-6-10(15-12-11)9-4-2-8(7-13)3-5-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEHVOJNVLWXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2674142.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2674145.png)

![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2674148.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2674152.png)

![6-[(4-chlorobenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide](/img/structure/B2674154.png)

![5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2674159.png)

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride](/img/structure/B2674161.png)

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2674163.png)